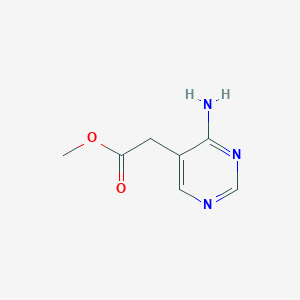

Methyl2-(4-aminopyrimidin-5-yl)acetate

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 2-(4-aminopyrimidin-5-yl)acetate |

InChI |

InChI=1S/C7H9N3O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3,(H2,8,9,10) |

InChI Key |

HOSGXNGKSXNAPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=CN=C1N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(4-aminopyrimidin-5-yl)acetate

Classical Synthetic Routes

The synthesis of methyl 2-(4-aminopyrimidin-5-yl)acetate generally involves the construction of the pyrimidine ring followed by functionalization at the 4- and 5-positions. The key steps often include:

- Formation of the pyrimidine core via condensation reactions.

- Introduction of the amino group at the 4-position.

- Attachment of the acetate moiety at the 5-position.

One representative approach involves the use of 2-chloropyrimidine derivatives as starting materials, which undergo nucleophilic substitution with amines and subsequent esterification.

Specific Synthetic Procedures from Literature

Palladium-Catalyzed Coupling and Esterification

A notable method involves Suzuki-Miyaura coupling of 2-chloro-substituted pyrimidines with 2-aminopyrimidin-5-ylboronic acid followed by esterification to form methyl 2-(4-aminopyrimidin-5-yl)acetate. This method, detailed in patent WO2014056955A1, describes:

- Use of palladium catalysis under mild conditions.

- Reaction temperatures around 85°C for extended periods (e.g., 7 hours).

- Subsequent purification by filtration and crystallization from alcohol-water mixtures.

This process yields the desired compound with high purity and good yield, suitable for scale-up synthesis.

Cyclization and Chlorination Routes

Another approach involves cyclization of amino-substituted thiophene carboxylates with potassium cyanate in acidic media to form pyrimidine diones, followed by chlorination with phosphorus oxychloride and nucleophilic substitution to introduce the amino group. This multi-step synthesis is exemplified in the same patent, where:

- Methyl 3-amino-4-methylthiophene-2-carboxylate is cyclized.

- Chlorination and substitution steps are performed to install the amino group.

- Final esterification yields methyl 2-(4-aminopyrimidin-5-yl)acetate.

Reaction conditions include controlled temperature (10–85°C), use of acetic acid, and organic solvents like acetonitrile.

Alternative One-Step Syntheses

Some methods propose one-step synthesis of key intermediates using piperazine and sodium methoxide in methanol, followed by salt formation with oxalic acid. Although these are more relevant to related pyrimidine derivatives, they provide insight into efficient routes that could be adapted for methyl 2-(4-aminopyrimidin-5-yl)acetate synthesis.

Reaction Conditions and Yields

| Step/Method | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with potassium cyanate | Methyl 3-amino-4-methylthiophene-2-carboxylate, acetic acid, water | 10–85 | 1.5–7 hours | Not specified | Formation of pyrimidine dione intermediate |

| Chlorination | Phosphorus oxychloride, N,N-dimethylaniline, acetonitrile | 20–55 | 1–3 hours | Not specified | Converts dione to dichloropyrimidine |

| Suzuki-Miyaura coupling | Pd catalyst, 2-aminopyrimidin-5-ylboronic acid | 85 | 7 hours | High | Final coupling to form target compound |

| Purification | Filtration, crystallization from n-propanol/water | Room temp | - | - | High purity product |

These conditions reflect optimized procedures from patent literature, emphasizing mild temperatures and practical reaction times.

Analytical and Purification Techniques

- Filtration over Celite to remove insoluble impurities.

- Activated carbon treatment to remove palladium residues post-catalysis.

- Crystallization from alcohol-water mixtures (e.g., n-propanol and water) to obtain the free base in pure form.

- pH adjustments during workup to precipitate and isolate the product.

These methods ensure high purity and reproducibility, essential for pharmaceutical applications.

Research Outcomes and Comparative Analysis

- The palladium-catalyzed Suzuki-Miyaura coupling route provides a robust, scalable method with high selectivity for the 4-amino substitution.

- Cyclization and chlorination steps are classical but require careful control of reaction parameters to avoid side reactions.

- Alternative one-step syntheses of intermediates offer potential for process simplification but may require further optimization for this specific compound.

- Literature reports no significant side-product formation under optimized conditions, indicating high reaction specificity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-aminopyrimidin-5-yl)acetate is a chemical compound with a pyrimidine ring, an amino group, and a methyl ester functional group; its molecular formula is C7H9N3O2 and its molecular weight is 167.2 g/mol. It is used in medicinal chemistry because pyrimidine derivatives have biological activities.

Scientific Research Applications

Medicinal Chemistry

- Building Block Methyl 2-(4-aminopyrimidin-5-yl)acetate is a building block for synthesizing more complex molecules in medicinal chemistry. It can be modified for drug development and the synthesis of more complex molecules.

- Antitrypanosomal and Antiplasmodial Properties It has demonstrated potential antitrypanosomal and antiplasmodial properties, making it a candidate for treating diseases caused by Trypanosoma and Plasmodium species.

- Anti-inflammatory Effects Pyrimidine derivatives are known to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase, suggesting potential anti-inflammatory effects. Studies have shown that derivatives containing similar structures can effectively suppress COX enzyme activity, indicating a promising avenue for further investigation into its pharmacological properties.

- Multidrug Resistance Reversal 4-amino-thienopyrimidine can reverse multidrug resistance (MDR) by acting as a modulator of ATP-binding cassette (ABC) efflux pumps .

** противовоспалително средство **

- Enzyme Inhibition Research suggests that methyl 2-(4-aminopyrimidin-5-yl)acetate may inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Other Applications

- Industrial Production Industrial production involves scaling up laboratory procedures while optimizing reaction conditions for yield and purity.

- Interaction Studies Interaction studies of methyl 2-(4-aminopyrimidin-5-yl)acetate focus on its mechanism of action against specific molecular targets.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The amino group in the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(4-aminopyrimidin-5-yl)acetate and analogous pyrimidine-based esters:

Key Observations:

Substituent Effects on Reactivity: The amino group in Methyl 2-(4-aminopyrimidin-5-yl)acetate enhances its nucleophilic character, enabling cyclization reactions to form diazaoxindoles . In contrast, chloro and methylthio substituents (e.g., in CAS 61727-34-2) increase electrophilicity, favoring substitution reactions . The 6-chloro substituent in CAS 1402550-59-7 introduces steric and electronic effects, enabling selective modifications at the 4-amino position .

Ester Group Influence :

- Methyl esters (e.g., CAS 1782271-75-3) generally exhibit lower molecular weight and higher metabolic stability compared to ethyl esters (e.g., CAS 61727-34-2), which are more lipophilic .

Biological Relevance: Compounds with oxo or thio groups (e.g., CAS 61727-34-2) show enhanced binding to sulfur-dependent enzymes, while amino-substituted derivatives (e.g., CAS 1782271-75-3) are preferred for kinase inhibition .

Biological Activity

Methyl 2-(4-aminopyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-aminopyrimidin-5-yl)acetate features a methyl ester group attached to a pyrimidine ring with an amino substituent. This specific substitution pattern is crucial for its biological activity, allowing it to interact with various biological macromolecules.

The compound's mechanism of action involves:

- Hydrogen Bonding : The amino group in the pyrimidine ring can form hydrogen bonds with target macromolecules, influencing their function.

- Enzyme Modulation : It modulates the activity of enzymes and receptors involved in critical biochemical pathways, including inflammatory responses and cell signaling pathways.

Antimicrobial Activity

Methyl 2-(4-aminopyrimidin-5-yl)acetate has shown promising antimicrobial properties. In studies, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results indicate that the compound has potential as an antimicrobial agent in clinical applications .

Antitumor Activity

Research has indicated that methyl 2-(4-aminopyrimidin-5-yl)acetate possesses antitumor properties, particularly against various cancer cell lines. In vitro studies have shown significant cytotoxic effects on tumor cells, suggesting its potential as a therapeutic agent in oncology.

Case Study Example :

A study investigating the compound's effects on glioma cell lines reported IC50 values demonstrating potent antiproliferative activity, indicating its effectiveness in inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Methyl 2-(4-aminopyrimidin-5-yl)acetate can be compared with similar compounds to highlight its unique biological profile:

| Compound | Biological Activity |

|---|---|

| 2-Aminopyrimidine | Similar antimicrobial properties |

| 4-Aminopyrimidine | Comparable but less potent |

| Methyl 2-(5-aminopyrimidin-4-yl)acetate | Positional isomer with different activities |

The distinct substitution pattern of methyl 2-(4-aminopyrimidin-5-yl)acetate contributes to its unique reactivity and biological efficacy.

Research Applications

The compound is not only significant in medicinal chemistry but also serves as a valuable building block for synthesizing more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-aminopyrimidin-5-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of ethyl acetoacetate with a pyrimidine precursor (e.g., 2-amino-4,6-dihydroxypyrimidine), followed by thiolation and esterification . Optimizing reaction conditions (e.g., solvent choice, temperature, catalysts) is critical. For example, using polar aprotic solvents like DMF at 80–100°C improves thiolation efficiency. Catalysts such as triethylamine or DMAP can enhance esterification yields. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of Methyl 2-(4-aminopyrimidin-5-yl)acetate?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the methyl ester (~δ 3.7 ppm), pyrimidine protons (δ 8.2–8.5 ppm for aromatic protons), and amine protons (δ 5.5–6.0 ppm, broad singlet) .

- ¹³C NMR : Confirm the ester carbonyl (~δ 170 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups .

Q. What are the solubility and stability profiles of Methyl 2-(4-aminopyrimidin-5-yl)acetate under different experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents like DMSO or ethanol. Stability tests under varying pH (e.g., pH 2–9 buffers) and temperatures (4°C to 40°C) show degradation above 60°C or in strongly acidic/basic conditions. Store at –20°C in anhydrous environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Methyl 2-(4-aminopyrimidin-5-yl)acetate?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) can simulate interactions with target enzymes (e.g., dihydrofolate reductase or kinases). Focus on hydrogen bonding between the pyrimidine NH₂ group and active-site residues (e.g., Asp or Glu). MD simulations (GROMACS) assess binding stability over time . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in biological assay data for Methyl 2-(4-aminopyrimidin-5-yl)acetate?

- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HT-29 for anticancer studies) and solvent controls (e.g., DMSO ≤0.1%).

- Validate target engagement via Western blotting or enzymatic activity assays .

- Cross-reference with structural analogs (e.g., ethyl 2-(4-chloropyrimidin-5-yl)acetate) to identify SAR trends .

Q. How can regioselective functionalization of the pyrimidine ring be achieved for derivative synthesis?

- Methodological Answer : Protect the 4-amino group with Boc or acetyl before introducing substituents at the 2- or 5-positions. For example:

- Chlorination : Use POCl₃ to selectively chlorinate the 2-position .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 5-position require Pd catalysts (e.g., Pd(PPh₃)₄) .

Deprotect under mild acidic conditions (e.g., TFA for Boc) to retain the amino group .

Q. What analytical methods quantify degradation products of Methyl 2-(4-aminopyrimidin-5-yl)acetate under stress conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major products include hydrolyzed carboxylic acid (m/z +16) and oxidized pyrimidine derivatives (m/z +14–16) .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks. Compare degradation kinetics using Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.